(-)-Hycosamine-d3
CAS No.:
Cat. No.: VC0207003
Molecular Formula: C₁₇H₂₀D₃NO₃
Molecular Weight: 292.39
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₂₀D₃NO₃ |
|---|---|
| Molecular Weight | 292.39 |
Introduction
Chemical Structure and Properties
(-)-Hycosamine-d3 is a tropane alkaloid characterized by deuterium labeling at the N-methyl group. Its chemical formula is C17H20D3NO3, with a molecular weight of 292.39 g/mol . The compound features a bicyclic tropane ring structure with the deuterium atoms replacing three hydrogen atoms in the N-methyl group, resulting in the "d3" designation .
The IUPAC name for this compound is [(1R,5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate. This systematic name reflects its stereochemistry and structural characteristics. The levorotatory configuration, as indicated by the (-) prefix, is a key distinguishing feature compared to its racemic counterpart, atropine .
Chemical Identifiers and Physical Properties
The physical properties of (-)-Hycosamine-d3 are similar to those of non-deuterated hyoscyamine, with the primary difference being the slightly increased molecular weight due to the presence of three deuterium atoms. The compound is typically available as a solid and is used in research settings for analytical applications .
Synthesis Methods
The synthesis of (-)-Hycosamine-d3 involves specialized techniques to incorporate deuterium atoms into the molecular structure. Several approaches have been documented in the scientific literature:
Standard Synthesis Routes
The synthesis typically begins with natural sources of hyoscyamine, followed by deuterium incorporation at the N-methyl position. This process employs specific solvents and catalysts under controlled conditions. Common reagents used in the synthesis include potassium permanganate for oxidation reactions and sodium borohydride for reduction steps.
The deuterium labeling process is critical for the compound's utility as an analytical standard. The incorporation of deuterium atoms at the N-methyl position creates a mass shift that enables precise differentiation from non-labeled hyoscyamine during mass spectrometric analysis.
Industrial Production Considerations
Industrial production of (-)-Hycosamine-d3 typically utilizes stable heavy isotopes for pharmaceutical research applications. This approach allows for precise tracking and quantification during pharmacokinetic studies, making the compound valuable for drug development efforts. The synthesis process must maintain the stereochemical integrity of the molecule to preserve its biological activity profile.
Pharmacological Activity
(-)-Hycosamine-d3 exhibits pharmacological properties similar to those of its non-deuterated parent compound, functioning primarily as an antimuscarinic agent that competitively antagonizes muscarinic acetylcholine receptors .
Mechanism of Action
The compound acts as a competitive antagonist at muscarinic acetylcholine receptors, exerting significant anticholinergic effects. This antagonism leads to various physiological responses, including:
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Reduced gastrointestinal motility and secretions
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Inhibition of salivary and bronchial secretions
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Increased heart rate and cardiac output
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Relaxation of smooth muscle tissue
At comparable doses, hyoscyamine has approximately 98 percent of the anticholinergic potency of atropine . While some sources describe hyoscyamine as a selective muscarinic acetylcholine M2 receptor antagonist, other research indicates that it potently antagonizes all five muscarinic acetylcholine receptor subtypes .
Comparative Receptor Binding Profile
Applications in Research
(-)-Hycosamine-d3 serves several important functions in scientific research, particularly in analytical chemistry and pharmacological studies.
Analytical Chemistry Applications
The primary application of (-)-Hycosamine-d3 is as an internal standard in analytical chemistry. The deuterium labeling creates a mass difference that enables precise quantification of non-labeled hyoscyamine in various matrices using mass spectrometry techniques. This makes it particularly valuable for:
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Quantitative analysis of hyoscyamine levels in biological samples
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Pharmacokinetic studies tracking drug metabolism and distribution
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Quality control applications in pharmaceutical manufacturing
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Environmental monitoring of tropane alkaloids
Enzyme Studies
Research has utilized (-)-Hycosamine-d3 in studies examining hyoscyamine 6β-hydroxylase, an enzyme involved in the biosynthesis of scopolamine from hyoscyamine . These investigations help elucidate the regioselectivity of enzymatic reactions and provide insights into the structural factors that influence substrate binding and catalysis .
The compound has been employed in crystallographic studies to determine enzyme-substrate interactions, as evidenced by X-ray energy scans and molecular dynamics simulations of hyoscyamine binding in active sites .
Pharmacological Research
In pharmacological research, (-)-Hycosamine-d3 serves as a tool for investigating muscarinic receptor function and the physiological effects of anticholinergic agents . Studies utilizing this compound have contributed to understanding:
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The role of muscarinic receptors in various physiological processes
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Structure-activity relationships among anticholinergic compounds
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The impact of deuterium substitution on pharmacokinetic properties
Comparison with Related Compounds
(-)-Hycosamine-d3 belongs to a family of tropane alkaloids that includes several structurally and functionally related compounds. Understanding the similarities and differences among these compounds provides context for the specific properties and applications of (-)-Hycosamine-d3.
Structural and Functional Comparisons
| Compound | Structure Type | Key Features | Primary Uses |
|---|---|---|---|
| (-)-Hycosamine-d3 | Tropane Alkaloid | Deuterium-labeled at N-methyl position; levorotatory configuration | Analytical standard; research tool |
| L-Hyoscyamine (non-deuterated) | Tropane Alkaloid | Levorotatory isomer; natural plant alkaloid | Treatment of GI disorders; anticholinergic agent |
| Atropine | Tropane Alkaloid | Racemic mixture of D- and L-hyoscyamine | Broader medical applications; emergency medicine |
| Scopolamine | Tropane Alkaloid | Additional oxygen bridge; stronger CNS effects | Motion sickness treatment; sedative properties |
L-Hyoscyamine, the non-deuterated parent compound, exhibits significant anticholinergic effects and is used clinically to treat various disorders, including irritable bowel syndrome, peptic ulcers, and hypermotility conditions . The deuterated version, (-)-Hycosamine-d3, maintains these pharmacological properties while providing the additional utility of stable isotope labeling for analytical applications .
Recent Research Findings
Research involving (-)-Hycosamine-d3 continues to expand our understanding of tropane alkaloid pharmacology and analytical methodologies. Recent studies have focused on several key areas:
Analytical Method Development
Researchers have developed sophisticated analytical methods utilizing (-)-Hycosamine-d3 as an internal standard for the quantification of tropane alkaloids in various matrices. These methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, with (-)-Hycosamine-d3 providing a reliable reference point for quantitation.
Pharmacokinetic Studies
Investigations into the pharmacokinetic properties of tropane alkaloids have benefited from the availability of deuterated standards like (-)-Hycosamine-d3. One study examined the enantioselective determination of R- and S-hyoscyamine following intravenous atropine administration in swine using LC-ESI MS/MS methodology, highlighting the utility of deuterated internal standards in such analyses .
Enzyme Structure-Function Relationships
Research on hyoscyamine 6β-hydroxylase has utilized (-)-Hycosamine-d3 to elucidate enzyme-substrate interactions. X-ray crystallography and computational studies, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, have provided insights into the binding mode and reaction mechanism of this important biosynthetic enzyme .
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